

TAPSO Buffer: A Technical Guide to Key Biochemical Applications

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Compound of Interest

Compound Name: *N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid*

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Introduction

TAPSO, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer, one of the 'Good's buffers' developed to meet the needs of biochemical and biological research.[1][2] Its chemical structure, featuring a sulfonic acid group and a Tris-like moiety, provides a stable pH environment within the physiological range, making it a valuable tool in a variety of applications. This technical guide provides an in-depth overview of the core biochemical applications of TAPSO buffer, including its physicochemical properties, detailed experimental protocols, and its role in various laboratory techniques.

Physicochemical Properties of TAPSO Buffer

TAPSO is favored for its high water solubility, minimal interaction with biological membranes, and stability across a range of temperatures and concentrations.[2] A summary of its key quantitative properties is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₇ NO ₇ S	[1][2]
Molecular Weight	259.28 g/mol	[1][3]
pKa at 25°C	7.635	[3]
Useful pH Range	7.0 - 8.2	[3][4]
Appearance	White crystalline powder	[4]
Solubility in Water	Soluble	[4]

Core Biochemical Applications and Experimental Protocols

Protein Crystallization

The stability of pH is critical in the process of protein crystallization, as fluctuations can alter a protein's surface charge, affecting its ability to form well-ordered crystals. TAPSO, with its pKa in the physiological range, is a suitable buffer for maintaining a stable pH environment during crystallization experiments.

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

- Purified protein sample (5-15 mg/mL) in a low-ionic-strength buffer
- TAPSO buffer stock solution (1.0 M, pH 7.6)
- Precipitant solution (e.g., polyethylene glycol (PEG), ammonium sulfate)
- Crystallization plates (24- or 96-well)
- Siliconized glass cover slips
- Microscope for crystal visualization

Procedure:

- **Prepare the Reservoir Solution:** In each well of the crystallization plate, prepare a reservoir solution containing the precipitant and TAPSO buffer. A typical starting concentration for TAPSO is 50-100 mM. The pH should be optimized around the protein's isoelectric point.
- **Prepare the Protein-Precipitant Drop:** On a siliconized cover slip, mix 1-2 μL of the protein solution with 1-2 μL of the reservoir solution.
- **Seal the Well:** Invert the cover slip and place it over the well, sealing it with vacuum grease to create a closed system.
- **Incubation:** Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
- **Crystal Visualization:** Regularly inspect the drops under a microscope for the formation of crystals.

Electrophoresis

TAPSO can be utilized as a buffer component in various electrophoretic techniques, such as polyacrylamide gel electrophoresis (PAGE), for the separation of proteins and nucleic acids. Its zwitterionic nature helps to maintain a stable pH during the electrophoretic run.

This protocol describes the use of TAPSO in a discontinuous buffer system for the separation of proteins in their native, folded state.

Materials:

- Acrylamide/bis-acrylamide solution
- TAPSO buffer (for resolving and stacking gels, and running buffer)
- Ammonium persulfate (APS)
- Tetramethylethylenediamine (TEMED)
- Protein sample in a non-denaturing loading buffer

- Electrophoresis apparatus

Procedure:

- Prepare the Resolving Gel:
 - For a 10% resolving gel, mix acrylamide/bis-acrylamide solution, distilled water, and TAPSO buffer (final concentration 375 mM, pH 8.8).
 - Initiate polymerization by adding 10% APS and TEMED.
 - Pour the gel into the casting apparatus, leaving space for the stacking gel, and overlay with water or isopropanol. Allow to polymerize for 30-60 minutes.
- Prepare the Stacking Gel:
 - For a 4% stacking gel, mix acrylamide/bis-acrylamide solution, distilled water, and TAPSO buffer (final concentration 125 mM, pH 6.8).
 - Add APS and TEMED to initiate polymerization.
 - Pour the stacking gel on top of the polymerized resolving gel and insert the comb. Allow to polymerize for 30-45 minutes.
- Prepare the Running Buffer:
 - Prepare a 1X running buffer containing TAPSO and glycine (e.g., 25 mM TAPSO, 192 mM glycine, pH 8.3).
- Run the Gel:
 - Assemble the gel in the electrophoresis apparatus and fill the reservoirs with the running buffer.
 - Load the protein samples into the wells.
 - Apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

- Visualize the Proteins:
 - Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein bands.

Enzyme Assays

Maintaining a stable pH is paramount for the accurate determination of enzyme kinetics, as enzyme activity is highly pH-dependent. TAPSO's buffering range makes it an excellent choice for a wide variety of enzyme assays.

This protocol provides a general framework for a kinase assay. Specific substrates, ATP concentrations, and detection methods will vary depending on the kinase of interest.

Materials:

- Purified kinase
- Kinase substrate (peptide or protein)
- ATP
- TAPSO buffer (e.g., 50 mM, pH 7.5)
- MgCl_2
- Detection reagent (e.g., ADP-Glo™, phosphate sensor, or phosphospecific antibody)
- 96-well plate
- Plate reader

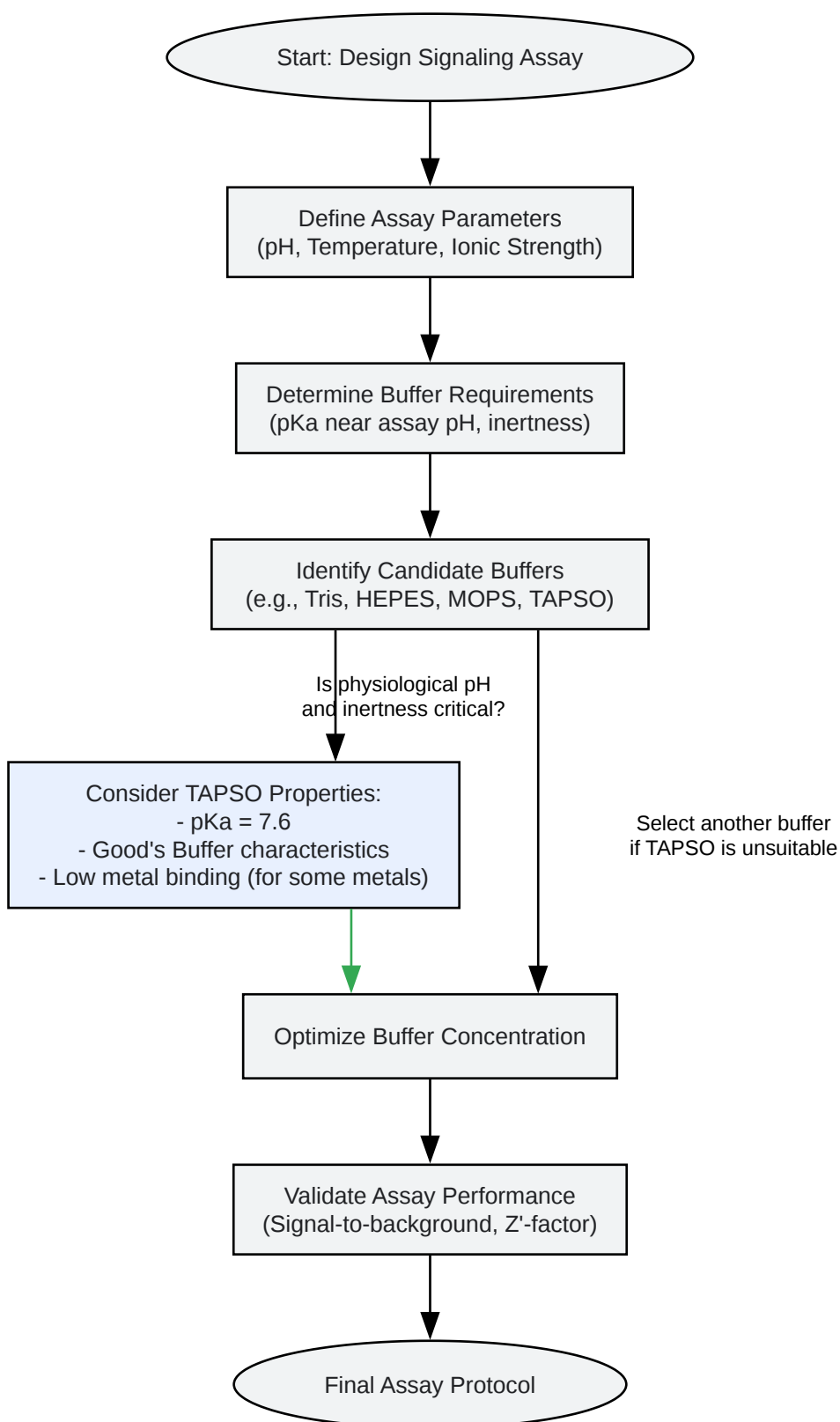
Procedure:

- Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing TAPSO buffer, MgCl_2 , and the kinase substrate.
- Initiate the Reaction: Add the purified kinase to the master mix. Pre-incubate at the desired temperature (e.g., 30°C) for 5-10 minutes.

- **Start the Kinase Reaction:** Initiate the reaction by adding ATP.
- **Incubate:** Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.
- **Terminate the Reaction:** Stop the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.
- **Detect Kinase Activity:** Use the appropriate detection reagent and a plate reader to measure the amount of product formed (e.g., ADP, phosphorylated substrate).
- **Data Analysis:** Calculate the kinase activity based on the signal obtained, and compare it to control reactions (e.g., no enzyme, no substrate).

Visualizations

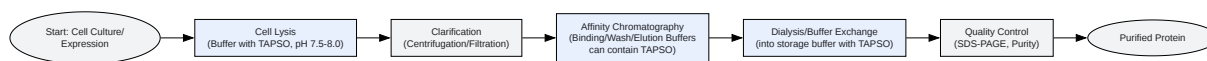
Logical Workflow for Buffer Selection in a Signaling Assay



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Caption: Logical workflow for selecting a suitable buffer, such as TAPSO, for a biochemical signaling assay.

Experimental Workflow for Protein Purification



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Caption: A generalized experimental workflow for protein purification highlighting stages where TAPSO buffer can be used.

Conclusion

TAPSO buffer is a versatile and reliable tool for a wide range of biochemical applications. Its favorable physicochemical properties, particularly its pKa within the physiological range and its characteristics as a 'Good's buffer', make it a valuable component in protein crystallization, electrophoresis, and enzyme assays. While specific, published protocols exclusively detailing the use of TAPSO are not always readily available, its properties allow for its effective substitution and optimization in established experimental workflows. The provided protocols and diagrams serve as a guide for researchers and drug development professionals to effectively utilize TAPSO buffer in their work, ensuring stable and reproducible experimental conditions.

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